![molecular formula C15H10BrN3O B1371119 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1155571-91-7](/img/structure/B1371119.png)
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, also known as BPPC, is a pyrazole-based aldehyde which has been studied extensively in the scientific research community due to its potential applications in organic synthesis and medicinal chemistry. This compound has been found to be a useful intermediate for the synthesis of various substituted pyrazoles, and has been used in the synthesis of various biologically active compounds. BPPC has been found to have a wide range of biochemical and physiological effects, and has been used in various laboratory experiments to study its mechanism of action.
Scientific Research Applications
Antimicrobial and Antiviral Activities
- Compounds synthesized from variants of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde have been evaluated for their biological activities, showing potential in antimicrobial applications. For instance, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, which exhibited antimicrobial activity against various bacterial and fungal strains, highlighting the compound's relevance in addressing microbial resistance (Hamed et al., 2020).
- In the realm of antiviral research, Tantawy et al. (2012) developed a series of pyrazole derivatives that demonstrated significant in vitro antiviral activity against herpes simplex virus, underscoring the compound's potential in antiviral therapies (Tantawy et al., 2012).
Cytotoxic and Anticancer Properties
- Several studies have focused on the cytotoxic properties of derivatives of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, particularly in cancer research. Srour et al. (2018) synthesized new derivatives and tested their anti-cancer activity against various human cancer cell lines, finding some compounds exhibiting significant cytotoxic activity (Srour et al., 2018).
Photophysical Studies
- The compound has also been a subject of interest in photophysical studies. Singh et al. (2013) conducted a study on the structure of a related compound, focusing on its photophysical properties in different solvents, which could have implications in material sciences and photonics (Singh et al., 2013).
Synthesis and Characterization of Novel Derivatives
- There has been significant interest in synthesizing and characterizing novel derivatives of this compound. For example, Aly et al. (2004) described the synthesis of new pyrazolinone and pyrazole derivatives, which can be pivotal in the development of new pharmaceuticals or materials (Aly et al., 2004).
properties
IUPAC Name |
3-(2-bromophenyl)-1-pyridin-4-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-14-4-2-1-3-13(14)15-11(10-20)9-19(18-15)12-5-7-17-8-6-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOFXHKSKXBZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2C=O)C3=CC=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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